Doxylamine

Catalog No.
S586677
CAS No.
469-21-6
M.F
C17H22N2O
M. Wt
270.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxylamine

CAS Number

469-21-6

Product Name

Doxylamine

IUPAC Name

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3

InChI Key

HCFDWZZGGLSKEP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

Solubility

1 g/ml (succinate salt)
Soluble in acids.

Synonyms

(RS)-N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)-ethanamine

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

Nausea and Vomiting of Pregnancy (NVP):

Doxylamine, often combined with pyridoxine (vitamin B6), is a widely used first-line treatment for NVP. Studies have shown its effectiveness in reducing nausea and vomiting symptoms in pregnant women [, ]. A large review of over 200,000 pregnancies found no increased risk of birth defects associated with doxylamine and pyridoxine use compared to unexposed pregnancies []. This research highlights its potential as a safe and effective option for managing NVP.

Allergic Rhinitis:

Doxylamine's antihistamine properties make it useful in treating allergic rhinitis symptoms like sneezing, runny nose, and watery eyes []. Studies have compared its efficacy to other antihistamines, with some showing similar effectiveness for short-term relief []. However, doxylamine's sedative side effects can be a disadvantage compared to newer, less sedating antihistamines.

Insomnia:

Doxylamine's sedative effect has led to its investigation as a sleep aid for short-term insomnia. Research suggests it can improve sleep quality and reduce sleep onset latency (time to fall asleep) []. However, a large review found its effectiveness to be moderate compared to other sleep medications, and its use is generally recommended for short-term relief only due to potential dependence and side effects [].

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Doxylamine is a clear colorless liquid. (NTP, 1992)
Solid

Color/Form

LIQ

XLogP3

2.5

Boiling Point

279 to 286 °F at 0.5 mm Hg (NTP, 1992)
139 °C at 5.00E-01 mm Hg
137-141 °C @ 0.5 MM HG

LogP

2.5
2.151

Appearance

Colorless liquid

Melting Point

25 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used alone as a short-term sleep aid, in combination with other drugs as a night-time cold and allergy relief drug. Also used in combination with Vitamin B6 (pyridoxine) to prevent morning sickness in pregnant women.

Livertox Summary

Doxylamine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. Doxylamine has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antiemetics; Antitussive Agents; Histamine H1 Antagonists; Sedatives, Nonbarbiturate
ANTIHISTAMINIC AGENT PROBABLY EFFECTIVE FOR SYMPTOMATIC TREATMENT OF... ALLERGIC RHINITIS, VASOMOTOR RHINITIS, ALLERGIC CONJUNCTIVITIS DUE TO INHALANT ALLERGENS & FOODS, MILD, UNCOMPLICATED ALLERGIC SKIN MANIFESTATIONS OF URTICARIA & ANGIOEDEMA, AMELIORATION & PREVENTION OF...REACTIONS TO BLOOD OR PLASMA... /SUCCINATE/
VET USE: AS ARE OTHER ANTIHISTAMINES IN STOMATITIS, LAMINITIS, URTICARIA, RESPIRATORY DISORDERS, BLOAT, & INDIGESTION IN CATTLE; IN URTICARIA & LAMINITIS IN HORSES; IN DERMATITIS, URTICARIA, MOTION SICKNESS, & IN PREVENTION OF DEPIGMENTATION IN BLUE NOSED DOGS. /SUCCINATE/
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also use in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US or Canadian product labeling/
Antihistamines are indicated for the relief of sneezing and rhinorrhea associated with the common cold. However, controlled clinical studies have not demonstrated that antihistamines are significantly more effective than placebo in relieving cold symptoms. Non-sedating (i.e., second generation) antihistamines are unlikely to be useful in the treatment of the common cold symptoms since they do not have clinically significant anticholinergic effects (e.g., drying effects on nasal mucosa). /Antihistamines; Included in US product labeling/
Antihistamines are indicated as adjunctive therapy to epinephrine and other standard measures for anaphylactic reactions after the acute manifestations have been controlled, and to ameliorate the allergic reactions to blood or plasma. /Antihistamines; Included in US product labeling/
Diphenhydramine and doxylamine are indicated as nighttime sleep aids to help reduce the time to fall asleep in patients having difficulty falling asleep. /Included in US product labeling/

Pharmacology

Doxylamine is an antihistamine commonly used as a sleep aid. This drug is also used to relieve symptoms of hay fever (allergic rhinitis), hives (rash or itching), and other allergic reactions. Doxylamine is a member of the ethanolamine class of antihistamines and has anti-allergy power far superior to virtually every other antihistamine on the market, with the exception of diphenhydramine (Benadryl). It is also the most powerful over-the-counter sedative available in the United States, and more sedating than many prescription hypnotics. In a study, it was found to be superior to even the barbiturate, phenobarbital for use as a sedative. Doxylamine is also a potent anticholinergic.
Doxylamine is a first generation ethanolamine with antiinflammatory, sedative and antihistamine properties. Doxylamine competitively inhibits the histamine 1 (H1) receptor, thereby preventing the action of endogenous histamine as well as the subsequent release of pro-inflammatory mediators from basophils and mast cells. This agent acts as an inverse agonist that combines with, and stabilizes the inactive form of the H1-receptor, shifting the H1 receptor equilibrium toward the inactive state. This results in downregulation of nuclear factor-kappaB (NF-kappaB) and NF-kappaB dependent antigen presentation, chemotaxis, as well as expression of cell-adhesion molecules and pro-inflammatory cytokines.

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AA - Aminoalkyl ethers
R06AA09 - Doxylamine

Mechanism of Action

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Slightly volatile

Pictograms

Irritant

Irritant

Other CAS

469-21-6
562-10-7

Wikipedia

Doxylamine

Drug Warnings

PERSONS TAKING ANTIHISTAMINES SHOULD BE ALERTED TO THEIR SEDATIVE EFFECTS & SHOULD BE CAUTIONED NOT TO DRIVE AUTOMOBILE, FLY AIRPLANE, OR OPERATE HAZARDOUS MACHINERY... /ANTIHISTAMINES/
VET: USE OF ANTIHISTAMINES IN STOMATITIS, GANGRENOUS MASTITIS, METRITIS, & TOXIC ENGORGEMENTS HAVE BEEN QUESTIONED. /SUCCINATE/
Like other antihistamines, doxylamine should not be used in premature or full-term neonates. Safety and efficacy of doxylamine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because doxylamine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician. As an antihistamine, doxylamine should be used in children 2 to younger than 6 years of age only under the direction of a physician; use of the drug in children younger than 2 years of age is not recommended.
Because of the potential for serious adverse reactions to antihistamines in nursing infants, a decision should be made whether to discontinue nursing or doxylamine, taking into account the importance of the drug to the woman.
For more Drug Warnings (Complete) data for DOXYLAMINE (11 total), please visit the HSDB record page.

Biological Half Life

10 hours
The drug has an elimination half-life of about 10 hours in healthy adults.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

PREPD FROM PHENYL-2-PYRIDYLMETHYLCARBINOL & BETA-N,N-DIMETHYLAMINOETHYL CHLORIDE IN PRESENCE OF SODAMIDE IN XYLENE... SPERBER ET AL., J AM CHEM SOC 71,887 (1949)
2-Acetylpyridine + phenylmagnesium bromide + 2-dimethylaminoethyl chloride hydrochloride (Grignard reaction/ether formation)
Pyridine + acetophenone + 2-diethylaminoethyl chloride hydrochloride (Grignard reagent formation/Grignard reaction/ether formation)

General Manufacturing Information

A COMBINATION WITH METHYLETHYLAMINOPHENOLPROPANOL HCL (NETHAMINE) & THEOPHYLLINE AMINOISOBUTANOL IS MARKETED AS NETHAPRIN.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY.
Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. TSP/tandem mass spectrometry (TSP/MS/MS) of the (M + H) + ions provided fragment ions characteristic of these metabolites. In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine, N-desmethylpyrilamine and O-dealkylated pyrilamine is also reported. A fragmentation pathway for analysis by MS/MS of pyrilamine and its metabolites is also proposed. The results demonstrate the utility of TSP/MS for biologically derived metabolites of pyrilamine and doxylamine.
... GC methods using a rubidium-sensitized nitrogen detector were developed for analysis of doxylamine succinate in animal feed, human urine, and wastewater at levels as low as 1 ppm, 100 ppb, and 100 ppb, respectively. Sample extracts were cleaned up by liquid-liquid partitioning, followed by additional cleanup on a column of silica gel. Data are presented concerning the stability of the drug in animal feed, extraction efficiencies, and the use of the silica gel cleanup column to separate the caffeine interference from doxylamine in extracts of human urine. Partition values and ancillary data concerning analysis of the drug in feed, by HPLC at levels as low as 10 ppm are also reported.

Clinical Laboratory Methods

Plasma doxylamine concn were measured by a newly developed GC method in 16 healthy male volunteers (aged 19-28 yr) who received a single oral dose of 25 mg doxylamine. Pharmacokinetics of doxylamine were determined from multiple plasma doxylamine concn measured during the 24 hr postdose. Mean kinetic variables were peak plasma level (99 ng/ml), time of peak (2.4 hr postdose), elimination half-life (10.1 hr) and apparent oral clearance (217 ml/min). It was suggested that analogous analytic methodology can be used to study the pharmacokinetics of other drugs of the same class as doxylamine.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 39 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. Protect from light.

Interactions

Concurrent use may potentiate the CNS depressant effects of either these medications /alcohol or other CNS depression-producing medications/ or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
For more Interactions (Complete) data for DOXYLAMINE (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Confusion about doxylamine safety in pregnancy

Debra S Kennedy, Ronald P Batagol
PMID: 33629372   DOI: 10.5694/mja2.50969

Abstract




Protection Versus Progress: The Challenge of Research on Cannabis Use During Pregnancy

Katherine E MacDuffie, Natalia M Kleinhans, Kaeley Stout, Benjamin S Wilfond
PMID: 32737240   DOI: 10.1542/peds.2020-0818R

Abstract

A central tension in pediatric research ethics arises from our desire to protect children from harm while also allowing progress toward discoveries that could improve child health. A prime example of this tension is research on a controversial yet increasingly common practice: the use of cannabis by women to treat nausea and vomiting of pregnancy. Studies of cannabis use in pregnancy face a combination of ethical hurdles because of the inclusion of pregnant women and involvement of a schedule I controlled substance. Given the growing need for research on the safety and efficacy of cannabis for nausea and vomiting of pregnancy, we reflect on the multiple historical contexts that have contributed to the challenge of studying cannabis use during pregnancy and make a case for the ethical rationale for such research.


Unravelling metabolism and microbial community of a phytobed co-planted with Typha angustifolia and Ipomoea aquatica for biodegradation of doxylamine from wastewater

Jiu-Qiang Xiong, Pengfei Cui, Shaoguo Ru, Sanjay P Govindwar, Mayur B Kurade, Min Jang, Sang-Hyoun Kim, Byong-Hun Jeon
PMID: 32659588   DOI: 10.1016/j.jhazmat.2020.123404

Abstract

Pharmaceutical contaminants in environment induce unexpected effects on ecological systems and human; thus, development of efficient technologies for their removal is immensely necessary. In this study, biodegradation and metabolic fate of a frequently found pharmaceutical contaminant, doxylamine by Typha angustifolia and Ipomoea aquatica was investigated. Microbial community of the plant rhizosphere has been identified to understand the important roles of the functional microbes. The plants reduced 48-80.5 % of doxylamine through hydrolysis/dehydroxylation and carbonylation/decarbonylation. A constructed phytobed co-planted with T. angustifolia and I. aquatica removed 77.3 %, 100 %, 83.67 %, and 61.13 % of chemical oxygen demand, total nitrogen, total phosphorus, and doxylamine respectively from real wastewater. High-throughput sequencing of soil and rhizosphere indicated that the phyla Proteobacteria, Bacteroidetes, Firmicutes, Planctomycetes, Actinobacteria, and Cyanobacteria dominated the microbial communities of the phytobed. Current study has demonstrated the applicability of the developed phytobeds for the treatment of doxylamine from municipal wastewater and provide a comprehensive understanding of its metabolism through plant and its rhizospheric microbial communities.


The CD45dim/CD123bright/HLADRneg BAT in the Anti-histamine Drug Allergy

Salvatore Chirumbolo, Geir Bjorklund
PMID: 32372634   DOI: 10.18502/ijaai.v19i2.2774

Abstract

No Abstract.


Nausea and vomiting of pregnancy and hyperemesis gravidarum

Marlena S Fejzo, Jone Trovik, Iris J Grooten, Kannan Sridharan, Tessa J Roseboom, Åse Vikanes, Rebecca C Painter, Patrick M Mullin
PMID: 31515515   DOI: 10.1038/s41572-019-0110-3

Abstract

Nausea and vomiting of pregnancy (NVP) is a common condition that affects as many as 70% of pregnant women. Although no consensus definition is available for hyperemesis gravidarum (HG), it is typically viewed as the severe form of NVP and has been reported to occur in 0.3-10.8% of pregnant women. HG can be associated with poor maternal, fetal and child outcomes. The majority of women with NVP can be managed with dietary and lifestyle changes, but more than one-third of patients experience clinically relevant symptoms that may require fluid and vitamin supplementation and/or antiemetic therapy such as, for example, combined doxylamine/pyridoxine, which is not teratogenic and may be effective in treating NVP. Ondansetron is commonly used to treat HG, but studies are urgently needed to determine whether it is safer and more effective than using first-line antiemetics. Thiamine (vitamin B1) should be introduced following protocols to prevent refeeding syndrome and Wernicke encephalopathy. Recent advances in the genetic study of NVP and HG suggest a placental component to the aetiology by implicating common variants in genes encoding placental proteins (namely GDF15 and IGFBP7) and hormone receptors (namely GFRAL and PGR). New studies on aetiology, diagnosis, management and treatment are under way. In the next decade, progress in these areas may improve maternal quality of life and limit the adverse outcomes associated with HG.


[Modern concepts about insomnia in mental disorders: clinical aspects]

B A Volel, D S Petelin, M G Poluektov
PMID: 31317917   DOI: 10.17116/jnevro201911904263

Abstract

Insomnia is one of the most common symptoms of mental pathology (affective, anxious, hypochondriac, asthenic, psychotic) and reveals a number of characteristic features depending on the structure of the mental disorder. Psychopharmacotherapy for insomnia in mental disorders is an important aspect of patient supervision. Doxylamine (donormil) is one of the promising drugs for the correction of insomnia, both in combination with other psychotropic drugs and in monotherapy.


[The interesting anti-H1 effects in maintenance insomnia: A reflection on the comparative advantages of doxylamine and doxepin]

G Dupuis, J-M Vaugeois
PMID: 30879783   DOI: 10.1016/j.encep.2019.01.006

Abstract

Doxylamine (Donormyl®, Lidene®, Generics) is commonly proposed by pharmacists as a sleeping pill which does not require a prescription. In France, today it is only prescribed for occasional insomnia in adults. In light of knowledge about the role of the histamine H1 inverse agonist drugs in the treatment of insomnia, and specifically the low dose doxepin (3 mg and 6 mg) marketed in the US and Canada (Silenor®), we suggest that the use of doxylamine may be appropriate for treating insomnia in the last third of the night. Better information to the pharmacist on the prescription of this anti-H1 hypnotic would be beneficial to the patient.


Doxylamine/pyridoxine for nausea and vomiting in pregnancy


PMID: 30705026   DOI: 10.1136/dtb.2018.000053

Abstract




Doxylamine succinate overdose: Slurred speech and visual hallucination

Okşan Derinöz-Güleryüz
PMID: 30859772   DOI: 10.24953/turkjped.2018.04.015

Abstract

Derinöz-Güleryüz O. Doxylamine succinate overdose: Slurred speech and visual hallucination. Turk J Pediatr 2018; 60: 439-442. Doxylamine succinate is a commonly used antihistamine for respiratory allergies including allergic rhinitis as well as for the management of insomnia. As it is available over-the-counter like other nonprescription antihistamines and sleep aids, there is a risk of overdose. It is believed that doxylamine succinate has both peripheral and central activity with its anticholinergic properties. Delirium, seizures, and coma are among the central adverse effects that are rare. This case was presented since it is the first case in the literature who developed slurred speech and visual hallucination after high dose doxylamine succinate use and received antidotal therapy for anticholinergic side effects.


New evidence for concern over the risk of birth defects from medications for nausea and vomitting of pregnancy

Anick Bérard, Odile Sheehy, Jessica Gorgui, Jin-Ping Zhao, Cristiano Soares de Moura, Sasha Bernatsky
PMID: 31352006   DOI: 10.1016/j.jclinepi.2019.07.014

Abstract

The aim of the study was to quantify the risk of major congenital malformations (MCM) associated with first-trimester exposure to antiemetics.
Using the Quebec Pregnancy Cohort (1998-2015), first-trimester doxylamine-pyridoxine, metoclopramide, and ondansetron exposures were assessed for their association with MCM. Generalized estimating equations were used to estimate odds ratios (OR), adjusting for potential confounders (aOR).
Within 17 years of follow-up, the prevalence of antiemetic use during pregnancy increased by 76%. Within our cohort, 45,623 pregnancies were exposed to doxylamine-pyridoxine, 958 to metoclopramide, and 31 to ondansetron. Doxylamine-pyridoxine and metoclopramide use were associated with an increased risk of overall MCM (aOR 1.07, 95% confidence interval [CI]: 1.03-1.11; 3,945 exposed cases) and (aOR 1.27, 95% CI: 1.03-1.57; 105 exposed cases), respectively. Doxylamine-pyridoxine exposure was associated with increased risks of spina bifida (aOR 1.87, 95% CI: 1.11-3.14; 23 exposed cases), nervous system (aOR 1.25, 95% CI: 1.06-1.47; 225 exposed cases), and musculoskeletal system defects (aOR 1.08, 95% CI: 1.02-1.14; 1,735 exposed cases). Metoclopramide exposure was associated with an increased risk of genital organ defects (aOR 2.26, 95% CI: 1.14-4.48; 10 exposed cases). No statistically significant association was found between ondansetron exposure and the risk of overall MCM.
First-trimester doxylamine-pyridoxine and metoclopramide exposure was associated with a significantly increased risk of overall and specific MCM.


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